molecular formula C16H19N5O2S B11478647 N-(2-methoxyethyl)-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide

N-(2-methoxyethyl)-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide

Cat. No.: B11478647
M. Wt: 345.4 g/mol
InChI Key: IISUVRBFBYRULC-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a benzothieno ring fused with a triazolopyrimidine moiety

Preparation Methods

The synthesis of N-(2-methoxyethyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of ethyl-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl carbamate with aryl acid hydrazides under microwave-assisted conditions . This one-pot procedure is efficient and yields the desired product in quantitative amounts. Industrial production methods may involve scaling up this microwave-assisted synthesis to produce larger quantities of the compound.

Chemical Reactions Analysis

N-(2-methoxyethyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential antimicrobial and anticancer properties . The unique structure of the compound allows it to interact with various biological targets, making it a promising candidate for drug development. In industry, it may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(2-methoxyethyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of N-(2-methoxyethyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H19N5O2S

Molecular Weight

345.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-13-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide

InChI

InChI=1S/C16H19N5O2S/c1-9-3-4-10-11(7-9)24-16-12(10)14-19-13(20-21(14)8-18-16)15(22)17-5-6-23-2/h8-9H,3-7H2,1-2H3,(H,17,22)

InChI Key

IISUVRBFBYRULC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C(=O)NCCOC

Origin of Product

United States

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